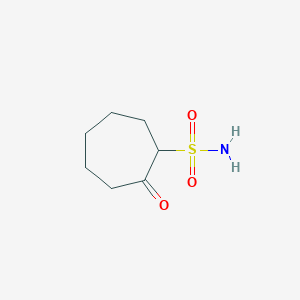
Cycloheptanesulfonamide, 2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanesulfonamide, 2-oxo- is a chemical compound with the molecular formula C7H13NO3S. It is a cyclic sulfonamide derivative characterized by a seven-membered ring structure with a sulfonamide group and a keto group at the second position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide, 2-oxo- can be synthesized through several synthetic routes. One common method involves the cyclization of heptane-1,7-diamine with chlorosulfonic acid followed by oxidation of the resulting sulfonamide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired cyclic structure.
Industrial Production Methods: In an industrial setting, the production of Cycloheptanesulfonamide, 2-oxo- may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptanesulfonamide, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Cycloheptanesulfonamide, 2-oxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Cycloheptanesulfonamide, 2-oxo- can be compared with other similar compounds, such as Cyclohexanesulfonamide and Cyclooctanesulfonamide. These compounds share similar structural features but differ in the number of ring members and the position of functional groups. Cycloheptanesulfonamide, 2-oxo- is unique due to its seven-membered ring structure and the presence of both a sulfonamide and a keto group, which contribute to its distinct chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonamide
Cyclooctanesulfonamide
Cyclopentanesulfonamide
Cycloheptanesulfonamide (without the keto group)
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h7H,1-5H2,(H2,8,10,11) |
InChI-Schlüssel |
VYVHBEDXEGDWNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


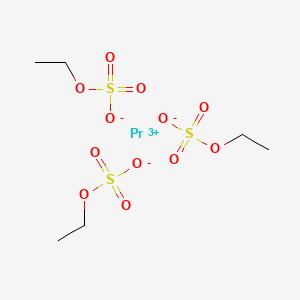
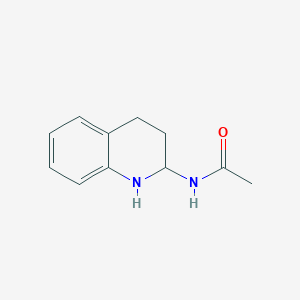
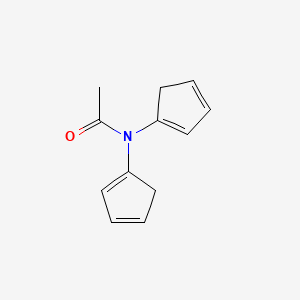

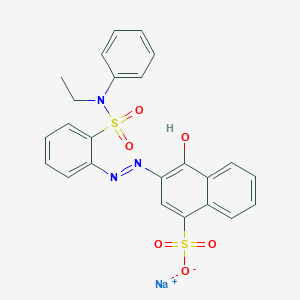
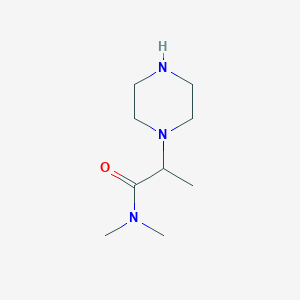
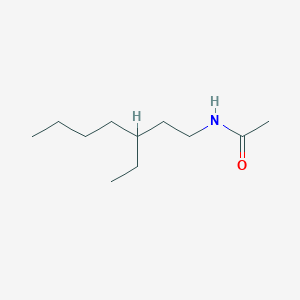


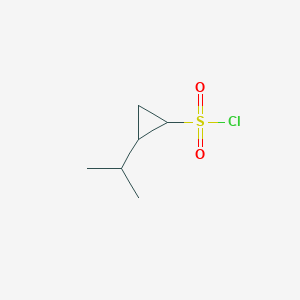
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)

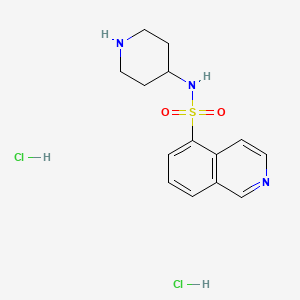
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
